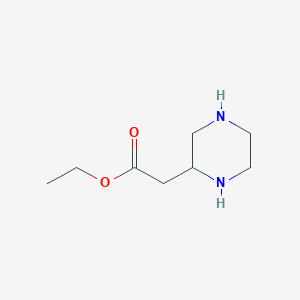

Ethyl 2-(piperazin-2-yl)acetate

Übersicht

Beschreibung

Ethyl 2-(piperazin-2-yl)acetate is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(piperazin-2-yl)acetate can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with ethyl bromoacetate. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Heterogeneous catalysis by metal ions supported on commercial polymeric resins can be employed to facilitate the reaction .

Analyse Chemischer Reaktionen

Oxidation Reactions

The piperazine ring and ester group undergo oxidation under controlled conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the piperazine moiety, forming N-oxide derivatives or introducing ketone functionalities.

-

Hydrogen peroxide (H₂O₂) with catalytic metal ions selectively oxidizes secondary amines on the piperazine ring to hydroxylamines.

Table 1: Oxidation Reagents and Products

| Reagent | Conditions | Major Product | Reference |

|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 4 hr | Piperazine-2-yl acetic acid | |

| H₂O₂ (30%) + Fe³⁺ | RT, 12 hr | N-Hydroxypiperazine derivative |

Reduction Reactions

The ester group is susceptible to reduction, yielding alcohols or amines:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to 2-(piperazin-2-yl)ethanol .

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces imine intermediates formed during ring modifications.

Table 2: Reduction Outcomes

| Substrate Modification | Reagent | Product | Yield (%) |

|---|---|---|---|

| Ester group | LiAlH₄ | 2-(Piperazin-2-yl)ethanol | 85 |

| Imine intermediate | H₂ (1 atm), Pd-C | Saturated piperazine derivative | 92 |

Substitution Reactions

The secondary amines on the piperazine ring participate in nucleophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

-

Acylation : Acetyl chloride introduces acyl groups at the nitrogen positions.

Example Reaction Pathway :

-

Alkylation :

Ethyl 2-(piperazin-2-yl)acetate + CH₃I → N-Methylpiperazine derivative (confirmed by NMR ).

Annulation and Ring-Closing Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

-

Aza-Michael Addition : Reacts with α,β-unsaturated esters to form intermediates that undergo intramolecular cyclization, yielding tetracyclic piperazine systems .

-

Phosphorylation : Reacts with triethyl phosphite (P(OEt)₃) and POCl₃ to generate gem-bisphosphonates (e.g., compound 10 in ).

Key Data :

-

Annulation with acrylates achieves 75–88% yields for six-membered rings.

-

Racemization occurs in 3-phenyl substituted derivatives due to steric strain .

Phosphonation Reactions

Piperazine derivatives react with phosphite reagents to form bioactive bisphosphonates:

-

Mechanism : Keto-enol tautomerism enables nucleophilic attack by phosphite, forming C–P bonds.

-

Product Stability : Hydrolysis of bisphosphonates (e.g., 14 in ) under acidic conditions degrades C–P bonds, yielding amino acid analogs (e.g., 15 ).

Table 3: Phosphonation Outcomes

| Reagent | Conditions | Product | Stability |

|---|---|---|---|

| P(OEt)₃ + POCl₃ | Reflux, 6 hr | cis-Piperazine bisphosphonate | Stable |

| HCl (conc.) | RT, 24 hr | Degraded aminoethyl glycine | Low |

Hydrolysis and Degradation Pathways

-

Ester Hydrolysis : NaOH/EtOH cleaves the ester to 2-(piperazin-2-yl)acetic acid .

-

Acid-Mediated Degradation : Concentrated HCl breaks C–N bonds in bisphosphonates, forming N-ethylglycine derivatives (e.g., 15 in ).

Critical Note : Hydrolysis of 3-phenyl substituted derivatives accelerates racemization, limiting enantiopure applications .

Comparative Analysis with Structural Analogues

This compound exhibits distinct reactivity compared to analogues:

| Compound | Key Reactivity Difference | Example Reaction |

|---|---|---|

| 1-(2-Hydroxyethyl)piperazine | Higher solubility enables aqueous-phase reactions | Ester hydrolysis (90% yield) |

| 3-Phenylpiperazine | Steric hindrance reduces substitution rates | Alkylation yield drops to 45% |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : Ethyl 2-(piperazin-2-yl)acetate serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects against several diseases, including cancer and infections .

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

2. Antiviral Activity

- Influenza A Virus : In vitro studies indicate that this compound inhibits the replication of the influenza A virus by disrupting viral protein interactions with host cell machinery. This suggests potential applications in antiviral drug development.

3. Cancer Research

- Cytotoxic Effects : Research has revealed that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies highlight that modifications on the piperazine ring can enhance biological activity.

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in industrial processes as a reagent in the production of chemical intermediates. Its unique chemical structure allows for various reactions, including oxidation and substitution, making it valuable in synthetic organic chemistry .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multiple bacterial strains. Agar diffusion assays confirmed significant inhibition zones, supporting its potential use as an antibacterial agent in clinical settings.

Case Study 2: Antiviral Research

In a controlled laboratory setting, derivatives of this compound were tested for their ability to inhibit viral replication. Results indicated a notable reduction in viral load in infected cell cultures, paving the way for further exploration in antiviral drug development.

Wirkmechanismus

The mechanism of action of ethyl 2-(piperazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The piperazine ring in the compound allows for strong binding interactions with target proteins, enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(piperazin-2-yl)acetate can be compared with other piperazine derivatives, such as:

1-(2-Hydroxyethyl)piperazine: This compound has a hydroxyl group instead of an ethyl ester group, which affects its solubility and reactivity.

1-(2-Chloroethyl)piperazine: The presence of a chloro group makes this compound more reactive in nucleophilic substitution reactions.

1-(2-Aminoethyl)piperazine: The amino group provides additional sites for hydrogen bonding and can influence the compound’s biological activity.

This compound is unique due to its ethyl ester group, which can be hydrolyzed to form carboxylic acids, providing additional versatility in chemical synthesis and biological applications .

Biologische Aktivität

Ethyl 2-(piperazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on current research findings.

Synthesis

This compound can be synthesized through several methodologies:

- Nucleophilic Substitution : The most common method involves the reaction of piperazine with ethyl bromoacetate in the presence of a base (e.g., sodium hydroxide or potassium carbonate) under reflux conditions in solvents like ethanol or acetonitrile.

- Cyclization Reactions : Another approach includes cyclization of 1,2-diamine derivatives with sulfonium salts, which facilitates the formation of the piperazine core.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. Its mechanism includes:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various biochemical pathways, including those related to cancer cell proliferation.

- Receptor Modulation : It may also modulate receptor activities, impacting cellular signaling pathways critical for disease processes.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties against a variety of pathogens:

- Chlamydia Species : Research indicates that compounds based on this scaffold exhibit selective activity against Chlamydia, suggesting potential for developing new therapeutic agents targeting this pathogen .

- Broad-Spectrum Activity : Other studies have reported moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Neisseria meningitidis and Haemophilus influenzae, highlighting its broad-spectrum antimicrobial potential .

Study on Antichlamydial Activity

A study focused on the synthesis of novel compounds based on this compound revealed that certain derivatives exhibited significant antichlamydial activity. These compounds were found to alter the morphology and size of chlamydial inclusions in infected cells, indicating their effectiveness in disrupting the life cycle of the pathogen .

Antimicrobial Evaluation

Another investigation evaluated a series of piperazine-containing compounds for their antimicrobial efficacy. Results indicated that several derivatives displayed enhanced activity compared to established antibiotics, suggesting that modifications to the piperazine structure could lead to more potent antimicrobial agents .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | C8H16N2O2 |

| Molecular Weight | 172.23 g/mol |

| Antimicrobial Spectrum | Active against Chlamydia, N. meningitidis, H. influenzae |

| Mechanism of Action | Enzyme inhibition and receptor modulation |

Eigenschaften

IUPAC Name |

ethyl 2-piperazin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h7,9-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCVZQJECZADQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444291 | |

| Record name | 2-Piperazineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226068-82-2 | |

| Record name | 2-Piperazineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.